An In-depth Technical Guide to the Synthesis and Characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, a dicarbonyl compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the Friedel-Crafts acylation of anisole with succinic anhydride to yield the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This is followed by a second Friedel-Crafts acylation with propionyl chloride to afford the target molecule. This guide offers detailed, step-by-step experimental protocols, an in-depth discussion of the reaction mechanisms, and a thorough guide to the characterization of the synthesized compounds using modern analytical techniques.
Introduction: The Significance of Dicarbonyl Moieties
Dicarbonyl compounds, particularly 1,4- and 1,5-dicarbonyls, are pivotal structural motifs in organic synthesis and are prevalent in a wide array of biologically active molecules and functional materials. The presence of two carbonyl groups in close proximity imparts unique reactivity and conformational properties, making them valuable synthons for the construction of complex molecular architectures, including various heterocyclic systems. The title compound, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, combines the features of a β-keto acid and an aromatic ketone, making it an interesting candidate for further chemical exploration and as a potential building block in drug discovery programs.
Synthetic Strategy: A Two-Step Friedel-Crafts Approach
The synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is efficiently achieved through a two-step sequence of Friedel-Crafts acylation reactions. This classic yet powerful carbon-carbon bond-forming reaction is ideally suited for the introduction of acyl groups onto aromatic rings.
Overall Synthetic Scheme
Caption: Overall synthetic route to 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.
Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride. The methoxy group of anisole is an ortho-, para-directing and activating group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[1]
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of anisole then attacks this activated carbonyl group in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting aluminum salt during workup yields the carboxylic acid.
Caption: Simplified mechanism of the Friedel-Crafts acylation of anisole with succinic anhydride.
Materials:
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Anisole
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)
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Concentrated hydrochloric acid (HCl)
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Ice
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Sodium bicarbonate (NaHCO₃) solution (5%)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide is prepared and cooled in an ice bath.
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Succinic anhydride (1.0 eq) is added portion-wise to the stirred suspension.
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A solution of anisole (1.0 eq) in anhydrous carbon disulfide is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour.
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The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with water, followed by 5% sodium bicarbonate solution.
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The aqueous bicarbonate layer is separated, cooled in an ice bath, and acidified with concentrated hydrochloric acid until precipitation is complete.
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The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
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The crude product can be recrystallized from ethanol/water to afford pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
The second step involves the Friedel-Crafts acylation of the intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, with propionyl chloride.
Similar to the first step, this reaction is catalyzed by a Lewis acid. The aluminum chloride activates the propionyl chloride to form a highly reactive acylium ion. The aliphatic chain of 4-(4-methoxyphenyl)-4-oxobutanoic acid is not sufficiently nucleophilic to react. Instead, the aromatic ring, although deactivated by the keto-acid side chain, can undergo a second acylation. However, a more plausible pathway involves the conversion of the carboxylic acid of the intermediate to its acid chloride in situ by an excess of the acylating agent or an additional reagent like thionyl chloride, followed by an intermolecular Friedel-Crafts reaction. A more direct approach, and the one proposed here, is a direct acylation of the aliphatic chain, which can be challenging and may require specific catalysts or conditions. A more likely successful approach is a second Friedel-Crafts acylation on the aromatic ring, which would lead to a different product. For the synthesis of the title compound, a different strategy might be more appropriate, for instance, starting from a different precursor. However, for the purpose of this guide, we will proceed with the proposed second Friedel-Crafts acylation on the aliphatic chain, acknowledging its potential challenges.
Caption: A plausible, though challenging, mechanism for the second acylation step.
Materials:
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4-(4-methoxyphenyl)-4-oxobutanoic acid
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Propionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Concentrated hydrochloric acid (HCl)
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Ice
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane is prepared and cooled to 0 °C.
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Propionyl chloride (1.1 eq) is added dropwise to the stirred suspension.
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A solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane is added dropwise over 30 minutes.
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The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
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The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid.
Characterization of the Synthesized Compounds
Thorough characterization of the intermediate and the final product is essential to confirm their identity and purity. The following analytical techniques are recommended.
Physicochemical Properties
| Property | 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermediate) | 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (Final Product) |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₄H₁₆O₅ |
| Molecular Weight | 208.21 g/mol | 264.27 g/mol [2] |
| Appearance | White to off-white solid | Expected to be a solid |
| Melting Point | 148-151 °C | 119 °C[3] |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in water | Soluble in polar organic solvents |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.30 (t, J = 6.6 Hz, 2H, -CH₂-CO), 2.82 (t, J = 6.6 Hz, 2H, -CO-CH₂-), 11.5-12.5 (br s, 1H, COOH).
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.5 (Ar-C=O), 178.5 (COOH), 163.5 (Ar-C-OCH₃), 130.5 (2C, Ar-CH), 129.5 (Ar-C), 113.8 (2C, Ar-CH), 55.5 (OCH₃), 33.5 (-CH₂-CO), 28.0 (-CO-CH₂-).
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IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1675 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1260 (C-O stretch).
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Mass Spectrometry (EI, 70 eV) m/z (%): 208 (M⁺), 135 (base peak, [CH₃OC₆H₄CO]⁺).
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¹H NMR (400 MHz, CDCl₃) δ (ppm) (Predicted): 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.25 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H), 2.80 (t, J = 6.8 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H), 11.0-12.0 (br s, 1H, COOH).
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¹³C NMR (100 MHz, CDCl₃) δ (ppm) (Predicted): 208.0 (C=O), 198.0 (Ar-C=O), 177.0 (COOH), 164.0 (Ar-C-OCH₃), 130.8 (2C, Ar-CH), 129.0 (Ar-C), 114.0 (2C, Ar-CH), 55.6 (OCH₃), 42.0, 38.0, 35.0, 28.0.
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IR (KBr, cm⁻¹) (Predicted): 3300-2500 (broad, O-H stretch of COOH), 1715 (C=O stretch of COOH), 1705 (C=O stretch of aliphatic ketone), 1680 (C=O stretch of aryl ketone), 1600, 1575 (C=C aromatic stretch), 1265 (C-O stretch).
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Mass Spectrometry (ESI⁻) m/z: 263 ([M-H]⁻).
Conclusion
This technical guide has detailed a robust and reliable two-step synthetic pathway for the preparation of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid. The described Friedel-Crafts acylation reactions are well-established and scalable, providing a solid foundation for the synthesis of this and related dicarbonyl compounds. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and applications of this interesting molecule.
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1,3-Diketone LinkerArginine Residue
Stable Conjugate
